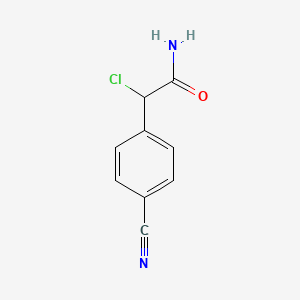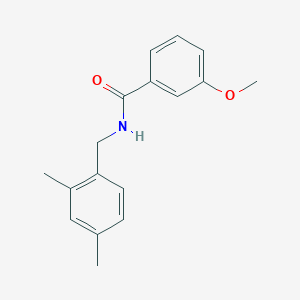
2-(2-Metil-8-quinoliniloxi)etilamina
Descripción general
Descripción
2-(2-Methyl-8-quinolyloxy)ethylamine is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methyl-8-quinolyloxy)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methyl-8-quinolyloxy)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diodos orgánicos emisores de luz (OLED)
2-(2-Metil-8-quinoliniloxi)etilamina: los derivados, particularmente los complejos de magnesio, se han sintetizado para su uso en OLED. Estos semiconductores orgánicos son cruciales para las capas emisoras de luz en los OLED, que se utilizan en tecnologías de visualización . Las nanobarras de magnesio sintetizadas, como Mg(mq)2, exhiben propiedades que las hacen adecuadas para capas de transporte de electrones y huecos, mejorando la eficiencia de los dispositivos OLED .
Células fotovoltaicas orgánicas
Los mismos compuestos que benefician a los OLED también encuentran aplicaciones en células fotovoltaicas orgánicas. Las propiedades ópticas de estos materiales, como la absorción, la banda prohibida y la luminiscencia, son factores clave en su capacidad para convertir la luz en electricidad de manera eficiente .
Actividades farmacológicas
Algunos derivados de This compound se han explorado por sus actividades depresoras del sistema nervioso central. Estos compuestos se han sintetizado y probado para posibles aplicaciones terapéuticas, mostrando una actividad moderada en este campo .
Síntesis de nanobarras
El método de precipitación se ha empleado para sintetizar nanobarras utilizando derivados de This compound. Estas nanobarras se han caracterizado mediante diversas técnicas, como la difracción de rayos X en polvo (XRD), la espectroscopia de infrarrojo por transformada de Fourier (FTIR), la microscopía electrónica de barrido (SEM), la espectroscopia de energía dispersiva de rayos X (EDX), la espectroscopia UV-Vis y la espectroscopia de luminiscencia (PL), para confirmar sus propiedades estructurales y ópticas .
Capas de transporte de electrones y huecos
En el ámbito de la electrónica, las nanobarras sintetizadas pueden servir como capas de transporte de electrones y huecos. Estas capas son esenciales para el funcionamiento de los dispositivos electrónicos, facilitando el movimiento de los portadores de carga y mejorando el rendimiento del dispositivo .
Tecnologías de visualización
La naturaleza única y flexible de los OLED, combinada con la capacidad de emitir colores energéticos, hace que los derivados de This compound sean valiosos para las fuentes de luz de estado sólido de próxima generación en tecnologías de visualización .
Propiedades
IUPAC Name |
2-(2-methylquinolin-8-yl)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13/h2-6H,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPCODKNXKGSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCN)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1452533.png)
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1452534.png)




![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1452541.png)

![Ethyl benzo[b]thiophene-7-carboxylate](/img/structure/B1452547.png)

![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452549.png)

